7-Methyl-2-benzofurancarboxaldehyde

Description

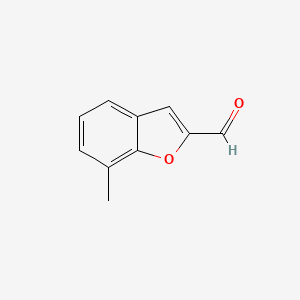

7-Methyl-2-benzofurancarboxaldehyde (CAS No: 57897-70-8) is a benzofuran derivative with the molecular formula C₁₀H₈O₂ and a monoisotopic mass of 160.0524 Da . This compound features a benzofuran core substituted with a methyl group at the 7-position and a formyl (aldehyde) group at the 2-position. Its structural uniqueness confers distinct physicochemical properties, including moderate polarity and a molecular weight of 160.172 g/mol . It is cataloged under ChemSpider ID 8686554 and is primarily utilized in research settings, particularly in analytical chemistry and metabolomics studies .

Properties

CAS No. |

57897-70-8 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

7-methyl-1-benzofuran-2-carbaldehyde |

InChI |

InChI=1S/C10H8O2/c1-7-3-2-4-8-5-9(6-11)12-10(7)8/h2-6H,1H3 |

InChI Key |

JXPVJVSXZDJGIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C=O |

melting_point |

58 - 59 °C |

physical_description |

Solid |

Origin of Product |

United States |

Comparison with Similar Compounds

Viburtinal

- Molecular Formula: Not explicitly provided, but associated with HMDB0041009 .

- Key Differences : Viburtinal shares a benzofuran backbone but differs in substituent positions or functional groups. Its retention time (19.9 min ) in liquid chromatography-mass spectrometry (LC-MS) is comparable to 7-Methyl-2-benzofurancarboxaldehyde, suggesting similar hydrophobicity .

4-Methoxy-2-(2-thienyl)-7-benzofurancarboxaldehyde (CAS: 852608-84-5)

- Molecular Formula : Includes a methoxy group and a thienyl substituent.

| Property | 7-Methyl-2-benzofurancarboxaldehyde | 4-Methoxy-2-(2-thienyl)-7-benzofurancarboxaldehyde |

|---|---|---|

| Molecular Weight (Da) | 160.0524 | Not reported |

| Substituents | Methyl (C7), Aldehyde (C2) | Methoxy (C4), Thienyl (C2), Aldehyde (C7) |

| CAS No | 57897-70-8 | 852608-84-5 |

Functional Group Comparison: Aldehydes

4-Hydroxybenzaldehyde

Indoleacetaldehyde

- Molecular Formula: C₁₀H₉NO.

- Key Differences : The indole ring introduces aromaticity and hydrogen-bonding capacity, affecting solubility and biological activity. Its molecular mass (159.0682 Da ) is slightly lower .

| Property | 7-Methyl-2-benzofurancarboxaldehyde | 4-Hydroxybenzaldehyde | Indoleacetaldehyde |

|---|---|---|---|

| Molecular Weight (Da) | 160.0524 | 122.0366 | 159.0682 |

| Functional Groups | Aldehyde, Benzofuran | Aldehyde, Hydroxyl | Aldehyde, Indole |

| LC-MS Retention Time (min) | 19.9 | 19.8 | 21.1 |

Metabolomic Presence

In a metabolomics study (ST002759), 7-Methyl-2-benzofurancarboxaldehyde exhibited variable concentrations across experimental conditions (e.g., 1.2642 in one group vs. 0.5816 in another), suggesting context-dependent stability or metabolic turnover . Comparatively, 7-Methylguanine showed lower variability, indicating structural differences influence metabolic behavior.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 7-Methyl-2-benzofurancarboxaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of benzofuran derivatives often involves cyclization or condensation reactions. For example, Friedländer condensation has been used to prepare quinoline-benzofuran hybrids, where salicylaldehyde derivatives are reacted with ketones under acidic conditions . Thermal rearrangement of methyl 3,5-dihydroxybenzoate with propargyl bromide (using CuI/KI as catalysts) is another route for benzofuran formation, yielding carboxylates after hydrolysis . Optimizing temperature (e.g., 50°C for 1 hour in ), solvent selection (e.g., PE/EA mixtures for chromatography), and catalysts (e.g., CuI for propargyl coupling ) can improve yields (up to 71%).

Q. Which spectroscopic techniques are critical for characterizing 7-Methyl-2-benzofurancarboxaldehyde, and how can positional isomers be distinguished?

- Methodological Answer :

- NMR : and NMR are essential. For example, in benzofuran-quinoline hybrids, methyl groups on the benzofuran ring appear as singlets (δ 1.45 ppm for tert-butyl groups ), while aldehydes resonate near δ 10 ppm. Positional isomers may show distinct splitting patterns due to differing electronic environments.

- IR : Aldehyde C=O stretches (~1700 cm) and benzofuran C-O-C bands (~1250 cm) help confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) validates molecular formulas. Discrepancies between observed and theoretical values (e.g., in compound 3g ) highlight the need for careful interpretation.

Q. What purification strategies effectively isolate 7-Methyl-2-benzofurancarboxaldehyde from reaction mixtures?

- Methodological Answer : Column chromatography (e.g., PE/EA 35:1 v/v) and recrystallization via solvent diffusion are common. For polar byproducts, gradient elution with increasing ethyl acetate in hexanes improves separation. achieved 71% purity using these methods.

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathway of 7-Methyl-2-benzofurancarboxaldehyde in catalytic systems?

- Methodological Answer : Isotopic labeling (e.g., -labeled precursors) and kinetic studies can track intermediates. For example, in propargyl-based syntheses , monitoring reaction progress via TLC or in situ IR identifies key steps like cyclization. Computational modeling (DFT) may predict transition states and regioselectivity, as seen in benzofuran formation studies .

Q. How should researchers address contradictions in spectral data for benzofuran derivatives, such as unexpected NMR shifts?

- Methodological Answer : Discrepancies between observed and theoretical NMR data (e.g., in compound 3g ) may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Repeating experiments under standardized conditions (e.g., DMSO-d vs. CDCl).

- Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Cross-validating with X-ray crystallography when possible .

Q. What role do substituents (e.g., methyl groups) play in the reactivity and applications of 7-Methyl-2-benzofurancarboxaldehyde?

- Methodological Answer : Methyl groups enhance lipophilicity and influence electronic properties. For example:

- Electrophilic substitution : Methyl directs reactions to specific positions on the benzofuran ring (e.g., para to the aldehyde group).

- Biological activity : Methylated benzofurans show improved bioavailability in antiviral studies (e.g., dihydroorotate dehydrogenase inhibitors).

- Stability : Methyl groups may sterically hinder degradation pathways, as seen in analogs of griseofulvin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.